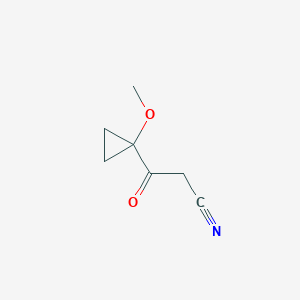
3-(1-Methoxy-cyclopropyl)-3-oxo-propionitrile
Numéro de catalogue B8486707
Poids moléculaire: 139.15 g/mol
Clé InChI: YLLCXOSEDMZWAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07582638B2
Procedure details


Add a solution of 2 M LDA in THF (29.1 mL, 58.3 mmol) to a dry ice-acetone cooled solution of 1-methoxy-cyclopropanecarboxylic acid methyl ester (WO2005/014577) (3.45 g, 26.5 mmol) and acetonitrile (2.17 g mL, 53.0 mmol) in THF (30 mL). Stir the reaction mixture at −78° C. for 1 hour and then at 22° C. for 0.5 hour. Evaporate the solvent to give a brown solid. Filter and wash with hexanes. Add 2N hydrochloric acid and extract three times with diethyl ether (50 mL each). Dry the combined organic phases over sodium sulfate. Removal of solvent provides a red oil (3.55 g, 96% yield, ES+(m/z) 140.1 [M+H]).

Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
3.45 g
Type
reactant
Reaction Step One




Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Li+].[CH3:2][CH:3]([N-:5]C(C)C)C.C(=O)=O.CC(C)=O.C[O:17][C:18]([C:20]1([O:23][CH3:24])[CH2:22][CH2:21]1)=O.C(#N)C>C1COCC1>[CH3:24][O:23][C:20]1([C:18](=[O:17])[CH2:2][C:3]#[N:5])[CH2:22][CH2:21]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
3.45 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(CC1)OC
|
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
29.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at −78° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 22° C. for 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with hexanes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 2N hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract three times with diethyl ether (50 mL each)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the combined organic phases over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provides a red oil (3.55 g, 96% yield, ES+(m/z) 140.1 [M+H])
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1(CC1)C(CC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
